2-(2-Chloronaphthalen-1-yl)acetonitrile
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Overview
Description
2-(2-Chloronaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H8ClN It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and an acetonitrile group is attached to the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloronaphthalen-1-yl)acetonitrile typically involves the reaction of 2-chloronaphthalene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium amide in liquid ammonia, followed by the addition of acetonitrile . The reaction mixture is then stirred at a controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloronaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-(2-Chloronaphthalen-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloronaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in coupling reactions, it acts as a substrate that undergoes transmetalation with palladium catalysts to form new carbon-carbon bonds. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Similar structure but without the chlorine atom.
2-(4-Chloronaphthalen-2-yl)acetonitrile: Chlorine atom at a different position on the naphthalene ring.
2-(6-Chloronaphthalen-2-yl)acetonitrile: Another positional isomer with the chlorine atom at the sixth position.
Uniqueness
2-(2-Chloronaphthalen-1-yl)acetonitrile is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and the types of reactions it can undergo. This positional specificity can make it more suitable for certain applications compared to its isomers.
Properties
Molecular Formula |
C12H8ClN |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-(2-chloronaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H8ClN/c13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14/h1-6H,7H2 |
InChI Key |
VMXWPYHFERCGET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC#N)Cl |
Origin of Product |
United States |
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